molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Cat. No. B596345
CAS RN: 1240525-81-8
M. Wt: 267.753
InChI Key: WUVVZLFGLVPILN-UHFFFAOYSA-N
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Description

“3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride” is a chemical compound. Its IUPAC name is 3-azabicyclo [3.1.1]heptane-6-carboxylic acid .


Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 141.17 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Enantiopure Analogues and Derivatives

One area of research involves the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, highlighting the compound's utility in obtaining both enantiomers of valuable ketones used as precursors for pharmacologically active compounds (Avenoza et al., 2002). Similarly, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular [2+2] photocycloaddition demonstrates the compound's role in creating bicyclic analogues of biologically significant molecules (Susanne Petz, K. Wanner, 2013).

Building Blocks for Medicinal Chemistry

The compound has been identified as a promising building block for further selective derivatization, particularly for creating novel piperidine derivatives that are conformationally restricted, which is crucial for the development of new therapeutic agents (A. Denisenko et al., 2010). This utility underscores its potential in medicinal chemistry, where the structural features of the compound can be exploited to design molecules with desired pharmacokinetic and pharmacodynamic properties.

Advanced Building Blocks for Drug Discovery

Moreover, a rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes from very common chemicals, indicating the compound's relevance as an advanced building block in drug discovery. This method emphasizes the compound's versatility and accessibility for synthesizing structurally complex and diverse molecular entities (A. Denisenko et al., 2017).

Future Directions

The future directions of research on this compound could involve further exploration of its potential bioactivity, as suggested by its incorporation into the structure of Rupatidine . Additionally, further studies could explore its synthesis and physicochemical properties.

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVZLFGLVPILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

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